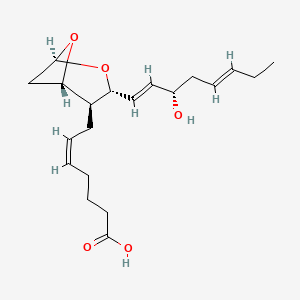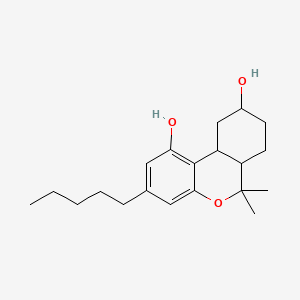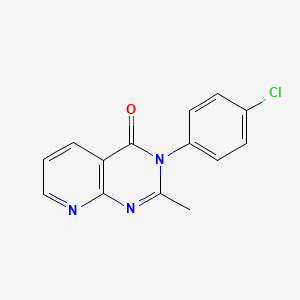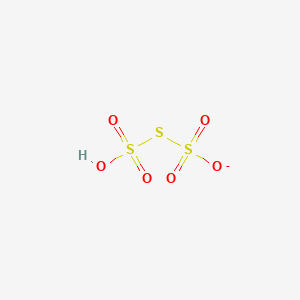
Thromboxane A3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thromboxane A3 is a biologically active metabolite of eicosapentaenoic acid, a type of omega-3 fatty acidThis compound is known for its role in modulating platelet function and vascular tone, making it significant in cardiovascular health .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thromboxane A3 is synthesized from eicosapentaenoic acid through a series of enzymatic reactions. The process involves the conversion of eicosapentaenoic acid to prostaglandin H3, which is then transformed into this compound by thromboxane synthase . The reaction conditions typically involve the presence of specific enzymes and cofactors that facilitate these conversions.
Industrial Production Methods: Industrial production of this compound is not commonly practiced due to its highly unstable nature. Instead, it is usually studied in laboratory settings where controlled conditions can be maintained to prevent its rapid degradation. The production involves the use of purified enzymes and substrates to ensure the efficient conversion of eicosapentaenoic acid to this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Thromboxane A3 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Due to its unstable nature, it rapidly hydrolyzes to form thromboxane B3, which is a biologically inactive metabolite .
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include specific enzymes like thromboxane synthase and cofactors that facilitate the conversion processes. The conditions typically involve maintaining a controlled environment to prevent the rapid degradation of this compound .
Major Products Formed: The major product formed from the hydrolysis of this compound is thromboxane B3. This conversion is significant as thromboxane B3 is biologically inactive and serves as a marker for the presence of this compound in biological systems .
Wissenschaftliche Forschungsanwendungen
Thromboxane A3 has several scientific research applications, particularly in the fields of cardiovascular health and inflammation. It is studied for its role in modulating platelet aggregation and vascular tone, which are critical factors in cardiovascular diseases. Additionally, this compound is investigated for its potential anti-inflammatory properties, making it relevant in the study of inflammatory diseases .
Wirkmechanismus
Thromboxane A3 exerts its effects by binding to thromboxane receptors on the surface of platelets and vascular smooth muscle cells. This binding leads to the activation of signaling pathways that promote platelet aggregation and vasoconstriction. The molecular targets involved include the thromboxane receptor and various G-protein coupled receptors that mediate the downstream effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Thromboxane A3 is similar to other thromboxanes such as thromboxane A2 and thromboxane B2. These compounds share structural similarities and are derived from different fatty acids. Thromboxane A2, for instance, is derived from arachidonic acid and is known for its potent pro-aggregatory and vasoconstrictive properties .
Uniqueness: What sets this compound apart from its counterparts is its relatively less potent effect on platelet aggregation and vasoconstriction. This difference is attributed to its origin from eicosapentaenoic acid, which is known for its anti-inflammatory and cardioprotective properties. As a result, this compound is considered to have a more balanced role in modulating cardiovascular functions compared to thromboxane A2 .
Eigenschaften
CAS-Nummer |
60114-68-3 |
|---|---|
Molekularformel |
C20H30O5 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
(Z)-7-[(1S,3R,4S,5S)-3-[(1E,3S,5E)-3-hydroxyocta-1,5-dienyl]-2,6-dioxabicyclo[3.1.1]heptan-4-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18-14-20(24-17)25-18)10-7-4-5-8-11-19(22)23/h3-4,6-7,12-13,15-18,20-21H,2,5,8-11,14H2,1H3,(H,22,23)/b6-3+,7-4-,13-12+/t15-,16+,17+,18-,20+/m0/s1 |
InChI-Schlüssel |
NMZKLLJQNNTBRJ-GIGDAOFJSA-N |
SMILES |
CCC=CCC(C=CC1C(C2CC(O2)O1)CC=CCCCC(=O)O)O |
Isomerische SMILES |
CC/C=C/C[C@@H](/C=C/[C@@H]1[C@H]([C@@H]2C[C@@H](O2)O1)C/C=C\CCCC(=O)O)O |
Kanonische SMILES |
CCC=CCC(C=CC1C(C2CC(O2)O1)CC=CCCCC(=O)O)O |
Synonyme |
thromboxane A3 TXA3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(2,6-dichlorophenyl)-N-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B1232709.png)
![2-(2-furanyl)-N-phenyl-3-imidazo[1,2-a]pyridinamine](/img/structure/B1232710.png)
![(3S,3'S,4'R,6'S,8'R,8'aR)-5-[3-(carbamoylamino)prop-1-ynyl]-6'-[4-(2-hydroxyethoxy)phenyl]-1',2-dioxo-3',4'-diphenyl-N-prop-2-enyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide](/img/structure/B1232711.png)






